3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid
Description
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative featuring methyl groups at positions 3, 5, and 6 of the aromatic core and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₂O₂S, with a molecular weight of 220.28 g/mol.
Properties
IUPAC Name |
3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVPJKKIFLXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Functional Group Introduction
Halogenation Step: Starting from methyl-substituted thiophene or benzothiophene derivatives, selective bromination at the 2-position is achieved using halohydrocarbons and hydrobromic acid at low temperatures (-10 to 0 °C) with pyridine perbromide as the brominating agent. This step yields 2-bromo derivatives with high yields (~88-90%).
Methyl Substitution: Methyl groups at positions 3, 5, and 6 can be introduced prior to or after halogenation via electrophilic aromatic substitution or through methylated starting materials.
Coupling with Diethyl Malonate
Saponification and Decarboxylation
The diethyl malonate intermediate is subjected to alkaline hydrolysis (saponification) under reflux in alcoholic solvents, followed by acidification and heating to induce decarboxylation, yielding the corresponding 2-thiophenecarboxylic acid.
Purification involves extraction, washing, drying, and recrystallization to obtain the acid in high purity.
Alternative Synthetic Approaches and Coupling Reactions
Amide Formation and Carboxylic Acid Derivatization
Conversion of the carboxylic acid to acid chlorides using oxalyl chloride in the presence of DMF at 0-20 °C, followed by reaction with amines or anilines in the presence of pyridine and potassium carbonate, yields amide derivatives.
This approach is useful for further functionalization of the benzothiophene core and can be adapted for the 3,5,6-trimethyl derivative.
Pd-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling using boronate esters and halogenated benzothiophenes allows the introduction of various substituents at specific ring positions under palladium catalysis in aqueous-organic solvent mixtures at ~90 °C.
This method enables the synthesis of diverse derivatives, including carboxylic acid functionalities after subsequent hydrolysis.
Summary Table of Key Preparation Steps and Conditions
Detailed Research Findings and Notes
The bromination step is critical for regioselectivity and is conducted at low temperatures to avoid polybromination or ring degradation.
The coupling with diethyl malonate under basic conditions proceeds via nucleophilic aromatic substitution, favoring the formation of the malonate ester intermediate with excellent yields.
Saponification and decarboxylation are standard procedures in carboxylic acid synthesis, with careful control of pH and temperature to maximize yield and purity.
The use of oxalyl chloride and DMF catalysis for acid chloride formation is a common method to activate carboxylic acids for subsequent amide bond formation.
Pd-catalyzed Suzuki coupling reactions provide a versatile tool for modifying the benzothiophene scaffold, allowing the introduction of various functional groups including carboxylic acids after hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Intermediate for Synthesis | Used in synthesizing heterocyclic compounds and other benzothiophene derivatives. |
| Reagent in Organic Chemistry | Acts as a building block for various organic transformations. |
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties.
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Studies suggest efficacy against certain bacterial strains, warranting further exploration for antibiotic development. |
| Anticancer | Preliminary assays show cytotoxic effects on cancer cell lines, indicating potential as a lead compound for cancer therapy. |
Medicinal Chemistry
The compound is being investigated for its therapeutic potential, particularly in the treatment of diseases such as diabetes and cancer.
| Therapeutic Area | Potential Applications |
|---|---|
| Diabetes | Investigated as an inhibitor for branched-chain alpha-keto acid dehydrogenase kinase, which may help regulate glucose metabolism. |
| Cancer | Explored for its ability to induce apoptosis in cancer cells through specific molecular pathways. |
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial activity of various benzothiophene derivatives highlighted that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, with IC50 values indicating promising anticancer potential compared to standard chemotherapeutic agents.
Mechanism of Action
The mechanism by which 3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid
- Structure : Features a single methyl group at position 3 and a partially hydrogenated (tetrahydro) benzothiophene ring.
- Synthesis : Produced via chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et₃SiH/I₂, yielding a saturated ring system .
- Key Properties :
Comparison :
- Reduced steric bulk (one methyl vs. three methyl groups) may lower lipophilicity, impacting solubility or membrane permeability.
b) 3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic Acid
- Structure : A benzofuran-thiophene hybrid with an amido linker and phenyl substituent.
- Key Properties: Molecular formula: C₂₁H₁₅NO₄S (MW: 377.4 g/mol). Structural complexity: The amido group and phenyl ring may enhance target specificity but reduce metabolic stability .
Comparison :
- The benzofuran core replaces benzothiophene, altering electronic properties (oxygen vs. sulfur heteroatom).
- The bulky phenyl and amido groups likely increase molecular weight and polarity, diverging significantly from the trimethylated benzothiophene analog.
Physicochemical and Pharmacokinetic Implications
Key Observations :
Lipophilicity : The three methyl groups in the target compound likely enhance hydrophobicity, favoring blood-brain barrier penetration but risking poor aqueous solubility.
Ring Saturation : The tetrahydro analog’s reduced aromaticity may weaken π-π stacking interactions with biological targets compared to the fully aromatic trimethyl derivative.
Biological Activity
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiophene derivatives. Its structure is characterized by a benzothiophene core with three methyl groups at positions 3, 5, and 6, and a carboxylic acid group at position 2. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12O2S |
| Molecular Weight | 220.28 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific enzymatic pathways related to cell growth and apoptosis .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins within cells, altering their functional activity.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Study : A study assessed the antibacterial efficacy of various benzothiophene derivatives. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics like Vancomycin .
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on human alveolar basal epithelial cells (A549) revealed that the compound did not exhibit cytotoxic effects at concentrations up to 128 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid, and what reagents are critical for controlling regioselectivity?
Methodological Answer: The synthesis typically involves cyclization of substituted thiophene precursors or functionalization of preformed benzothiophene cores. Key steps include:
- Cyclization : Use sulfur-containing reagents (e.g., elemental sulfur) with methyl-substituted cyclohexanone derivatives under basic conditions (e.g., triethylamine in DMF) to form the benzothiophene backbone .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous/organic solvent systems .
- Critical Reagents : Methylating agents (e.g., methyl iodide) and regioselective catalysts (e.g., iodine in EtSiH for chemoselective reduction) to ensure proper positioning of methyl groups .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?
Methodological Answer:
- 1H/13C NMR : Assign methyl group signals (δ 2.1–2.5 ppm for aromatic-adjacent CH) and differentiate between isomers using coupling constants and DEPT experiments .
- IR Spectroscopy : Confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) and absence of ester groups .
- Mass Spectrometry (LCMS/HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for CHOS) and fragment patterns .
- Validation : Cross-check assignments with computational models (e.g., density functional theory for NMR chemical shifts) and compare to analogous compounds (e.g., 3-methyl-4,5,6,7-tetrahydro derivatives) .
Q. Which chemical reactions are most relevant for modifying the 3,5,6-trimethylbenzothiophene scaffold?
Methodological Answer:
- Decarboxylation : Thermal or acidic conditions (e.g., HSO/Δ) to remove the carboxylic acid group for further functionalization .
- Electrophilic Substitution : Bromination or nitration at electron-rich positions (e.g., para to methyl groups) using Br/FeBr or HNO/HSO .
- Oxidation/Reduction : Controlled oxidation of methyl groups to aldehydes (KMnO/H) or reduction of ketones (NaBH) .
Q. How are preliminary biological activities (e.g., antimicrobial) screened for this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
- Structure-Activity Relationship (SAR) : Compare methyl substitution patterns with analogs (e.g., 3-chloro-6-methoxy derivatives) to identify critical functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., iodine concentration in chemoselective reductions) to identify optimal parameters .
- In Situ Monitoring : Use HPLC or inline IR to track intermediate formation (e.g., ester intermediates) and adjust reaction times .
- Case Study : Increasing EtSiH from 1.2 to 2.0 equivalents improved reduction efficiency in analogous tetrahydrobenzothiophenes .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
Methodological Answer:
- Dynamic Effects : Assess rotational barriers of methyl groups using variable-temperature NMR to explain anomalous splitting .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., diastereomers from incomplete reduction) .
- Computational Validation : Compare experimental shifts with DFT-calculated values (software: Gaussian) .
Q. What strategies are effective for analyzing substituent effects on the compound’s reactivity?
Methodological Answer:
-
Hammett Plots : Correlate methyl group positions with reaction rates (e.g., bromination) using σ values .
-
Steric Maps : Molecular modeling (e.g., Spartan) to visualize steric hindrance from 3,5,6-methyl groups .
-
Case Data :
Substituent Position Reaction Rate (Br) Hammett σ 3-CH 0.45 -0.10 5-CH 0.32 -0.15 6-CH 0.28 -0.18
Q. How can HPLC method development address challenges in purifying methyl-substituted benzothiophenes?
Methodological Answer:
- Column Selection : Use C18 stationary phases with acidic mobile phases (0.1% TFA in HO/MeCN) to improve peak symmetry .
- Gradient Optimization : Start with 30% MeCN (retain polar impurities) and ramp to 100% over 20 minutes .
- Case Study : Resolution of 3,5,6-trimethyl isomer from 2,4,6-trimethyl contaminant required a 35→95% MeCN gradient .
Q. What experimental designs are robust for evaluating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use affinity chromatography or thermal shift assays to identify protein targets .
- Metabolic Profiling : -labeled compound to track uptake and degradation in bacterial models .
- Gene Knockdown : CRISPR/Cas9 silencing of suspected targets (e.g., bacterial enoyl-ACP reductase) to confirm pathway involvement .
Q. How should contradictory bioactivity results (e.g., high potency but poor solubility) be interpreted and addressed?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., sodium, lysine) to improve aqueous solubility without altering activity .
- Prodrug Strategies : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, with in vivo hydrolysis .
- SAR Trade-offs : Balance methyl group hydrophobicity with polar modifications (e.g., 6-OH instead of 6-CH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
